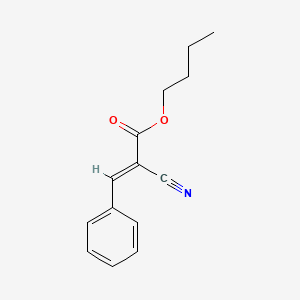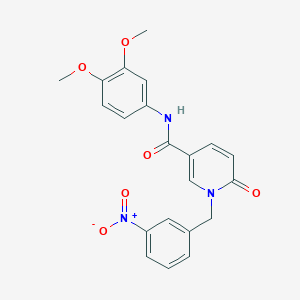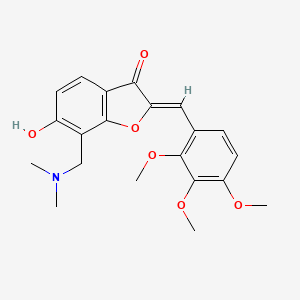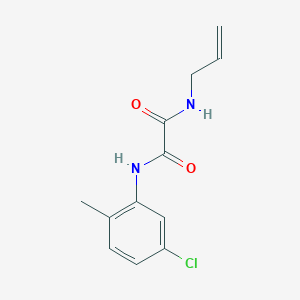
(E)-butyl 2-cyano-3-phenylacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-butyl 2-cyano-3-phenylacrylate is an organic compound that belongs to the family of cyanoacrylates. These compounds are known for their strong adhesive properties and are widely used in various industrial and medical applications. The (E)-isomer indicates the specific geometric configuration of the molecule, which can influence its reactivity and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(E)-butyl 2-cyano-3-phenylacrylate can be synthesized through a Knoevenagel condensation reaction. This reaction involves the condensation of an aldehyde with an active methylene compound in the presence of a base. For this compound, the reaction typically involves the use of butyl cyanoacetate and benzaldehyde in the presence of a base such as sodium ethoxide. The reaction is carried out in ethanol at reflux temperature for about 1 hour or at room temperature for 2-8 hours .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction conditions are carefully controlled to ensure the formation of the desired (E)-isomer.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-butyl 2-cyano-3-phenylacrylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted cyanoacrylates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(E)-butyl 2-cyano-3-phenylacrylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its adhesive properties in medical applications, such as tissue adhesives and wound closure.
Industry: Utilized in the production of adhesives, coatings, and sealants due to its strong bonding properties.
Wirkmechanismus
The mechanism of action of (E)-butyl 2-cyano-3-phenylacrylate involves its interaction with biological molecules. In anticancer research, it has been shown to interact with specific protein targets, inhibiting their activity and leading to cell death. The compound’s cyano group plays a crucial role in its reactivity and binding affinity to these targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-cyano-3-phenylacrylate: Similar structure but with an ethyl group instead of a butyl group.
Methyl 2-cyano-3-phenylacrylate: Contains a methyl group instead of a butyl group.
Propyl 2-cyano-3-phenylacrylate: Contains a propyl group instead of a butyl group.
Uniqueness
(E)-butyl 2-cyano-3-phenylacrylate is unique due to its specific (E)-isomer configuration and the presence of a butyl group, which can influence its physical and chemical properties. This uniqueness can affect its reactivity, binding affinity, and overall performance in various applications.
Eigenschaften
IUPAC Name |
butyl (E)-2-cyano-3-phenylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-2-3-9-17-14(16)13(11-15)10-12-7-5-4-6-8-12/h4-8,10H,2-3,9H2,1H3/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZAWLCINYWPAI-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(=CC1=CC=CC=C1)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)/C(=C/C1=CC=CC=C1)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3'-acetyl-1-allyl-5-bromo-2-oxo-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B2958864.png)


![1-(2-chlorophenyl)-3-[(thiophen-3-yl)methyl]-3-(2,2,2-trifluoroethyl)urea](/img/structure/B2958868.png)
![2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2958871.png)

![ethyl 4-{[7-(2,5-dimethylbenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2958877.png)
![4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2958879.png)
![N-(4-methylthiazol-2-yl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2958880.png)

![1-(3-chlorophenyl)-4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2958882.png)
![Methyl 4-(7-chloro-2-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2958883.png)
![3-{[1-(3,5-Difluorobenzenesulfonyl)azetidin-3-yl]methoxy}pyridine](/img/structure/B2958885.png)
